SM-164 - 957135-43-2

SM-164

Catalog Number: EVT-283600
CAS Number: 957135-43-2
Molecular Formula: C62H84N14O6
Molecular Weight: 1121.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SM-164, chemically named (3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide, is a potent, non-peptide, cell-permeable, bivalent small molecule designed to mimic the activity of the Smac protein. [, ] It is classified as a Smac mimetic, belonging to a class of anticancer drugs under development. [, ] SM-164 plays a crucial role in scientific research, particularly in exploring novel cancer treatment strategies by targeting Inhibitor of Apoptosis Proteins (IAPs) within cells. [, , ]

Future Directions
  • Clinical Trials: Given the promising preclinical results, initiating clinical trials to evaluate the safety and efficacy of SM-164 in humans is crucial. []

  • Combination Therapies: Further exploration of SM-164 in combination with other anticancer agents, especially those with complementary mechanisms of action, is needed to identify optimal synergistic combinations. [, , ]

  • Resistance Mechanisms: Investigating the mechanisms underlying resistance to SM-164 will be crucial for developing strategies to overcome potential acquired resistance in patients. []

SM-122

Compound Description: SM-122 is a monovalent Smac mimetic, meaning it is designed to bind to a single BIR domain of IAP proteins. It induces cIAP-1/2 degradation but is significantly less potent than SM-164 in inducing apoptosis. []

Relevance: SM-122 serves as a comparative compound to SM-164. While both are Smac mimetics, SM-164's bivalent structure, allowing it to bind two BIR domains simultaneously, makes it significantly more potent in antagonizing XIAP and inducing apoptosis than the monovalent SM-122. This highlights the importance of dual BIR domain targeting for Smac mimetic efficacy. []

TNF-related apoptosis-inducing ligand (TRAIL)

Compound Description: TRAIL is a protein that can induce apoptosis in cancer cells by binding to death receptors. Some cancer cells are inherently sensitive to TRAIL, while others are resistant. [, ]

Relevance: Numerous studies demonstrate a strong synergistic effect when SM-164 is used in combination with TRAIL, even in TRAIL-resistant cancer cells. [, , , , , ] SM-164 enhances TRAIL's activity by degrading XIAP and cIAP1, which normally attenuate TRAIL's apoptotic signaling. [, ] This synergistic relationship makes the combination a promising therapeutic strategy for cancer treatment.

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug commonly used to treat various cancers, including hepatocellular carcinoma (HCC). []

Relevance: Similar to TRAIL, research indicates that SM-164 can potentiate the anticancer activity of Doxorubicin in HCC cells. [] This synergistic effect highlights SM-164's potential as an adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.

Birinapant

Compound Description: Birinapant is another Smac mimetic that exhibits anti-cancer activity. Like SM-164, it functions by antagonizing IAP proteins, including XIAP and cIAPs. [, ]

Relevance: Birinapant serves as a relevant comparison due to its shared mechanism of action with SM-164. Both compounds target IAP proteins to induce apoptosis in cancer cells, making them promising candidates for cancer therapy. While their specific targets and potencies might differ, they belong to the same class of drugs and share a similar therapeutic rationale. [, ]

Lipopolysaccharide (LPS)

Compound Description: LPS is a component of the bacterial outer membrane that can activate the immune system, specifically through TLR4. []

Relevance: Interestingly, LPS was found to sensitize breast cancer cells to IAP antagonists, including SM-164. [] LPS achieves this sensitization by inducing TNFα production in cancer cells through the TLR4-MyD88 pathway, which becomes a potent apoptotic trigger when IAPs are simultaneously inhibited by SM-164. [] This finding suggests potential benefits of combining IAP antagonists with agents that activate the innate immune response.

AT-406 and BV6

Compound Description: AT-406 and BV6 are both IAP antagonists, meaning they inhibit the activity of IAP proteins. They are structurally distinct from SM-164. []

Relevance: Like SM-164, both AT-406 and BV6 demonstrate enhanced anti-cancer activity when combined with LPS, particularly in triple-negative breast cancer (TNBC) models. [] This reinforces the potential of combining IAP antagonists, regardless of their specific structure, with immune-activating agents like LPS for enhanced therapeutic efficacy.

Necrostatin-1

Compound Description: Necrostatin-1 is a specific inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. []

Relevance: Studies on the mechanism of SM-164 revealed that the synergistic apoptotic effect observed when combined with TRAIL is dependent on RIPK1. [, ] Necrostatin-1 was used to inhibit RIPK1 activity, confirming its essential role in the SM-164 and TRAIL synergistic interaction. [] This suggests that RIPK1 may serve as a potential target to modulate the efficacy of SM-164-based combination therapies.

Suberoylanilide hydroxamic acid (SAHA)

Compound Description: SAHA is a histone deacetylase inhibitor with known anti-tumor activity. []

Relevance: Research suggests that SAHA can synergize with TRAIL to induce apoptosis in malignant pleural mesothelioma cells. [] Similar to the SM-164 and TRAIL combination, this synergy requires the activation of caspases and the intrinsic apoptotic pathway. [] While SAHA operates through a distinct mechanism, its synergistic interaction with TRAIL highlights the potential of targeting multiple apoptotic pathways for enhanced therapeutic benefit.

Source and Classification

SM-164 was developed as part of ongoing research into Smac mimetics, which are compounds that mimic the action of the second mitochondrial activator of caspases (Smac). This compound is classified as a small molecule drug with a specific focus on cancer therapy. Its chemical structure allows it to effectively bind to and inhibit apoptosis inhibitors, thereby promoting programmed cell death in malignant cells.

Synthesis Analysis

The synthesis of SM-164 involves a multi-step chemical process that typically includes the following key stages:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for forming the bivalent structure.
  2. Coupling Reactions: The synthesis employs coupling reactions to link two SM-122 analogues, which are essential for achieving the bivalent nature of SM-164. This step is crucial as it enhances binding affinity to both cIAP-1/2 and XIAP.
  3. Purification: After synthesis, SM-164 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

SM-164 has a complex molecular structure characterized by its bivalent nature, allowing it to interact with multiple targets simultaneously. Key features include:

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: 382.42 g/mol
  • Binding Affinities: SM-164 exhibits Ki values of 0.31 nM for cIAP-1, 1.1 nM for cIAP-2, and 0.56 nM for XIAP, indicating its high potency in binding these proteins .

The structural analysis reveals that SM-164 contains specific functional groups that facilitate its binding to the BIR domains (Baculoviral IAP Repeat) present in the target proteins.

Chemical Reactions Analysis

SM-164 participates in several critical chemical reactions within biological systems:

  1. Degradation of Inhibitor Proteins: Upon binding to cIAP-1 and cIAP-2, SM-164 promotes their ubiquitination and subsequent proteasomal degradation, leading to enhanced apoptosis signaling.
  2. Activation of Caspases: The compound induces the activation of caspases such as caspase-3, -8, and -9, which are essential executors of apoptosis .
  3. Synergistic Effects with Other Agents: Studies have shown that SM-164 can enhance the efficacy of other anticancer agents like TRAIL (TNF-related apoptosis-inducing ligand) by overcoming resistance mechanisms in cancer cells .

These reactions highlight SM-164's role as a potent inducer of programmed cell death through multiple pathways.

Mechanism of Action

The mechanism by which SM-164 exerts its anticancer effects involves several steps:

  1. Binding to Inhibitors: SM-164 binds with high affinity to XIAP and cIAPs, effectively displacing them from their interactions with pro-apoptotic factors.
  2. Induction of Apoptosis: By antagonizing these inhibitors, SM-164 facilitates the activation of downstream apoptotic pathways involving caspases.
  3. Enhancement of Cytokine Secretion: The compound also promotes TNFα secretion, further amplifying apoptotic signals in tumor cells .

This multi-faceted approach allows SM-164 to induce robust apoptosis even in resistant cancer cell lines.

Physical and Chemical Properties Analysis

SM-164 exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous solutions; solubility can be improved by warming or ultrasonic treatment.
  • Stability: Stable under normal laboratory conditions but should be stored at low temperatures (< -20°C) for long-term storage.
  • Chemical Behavior: Reacts readily with thiol-containing compounds due to its electrophilic nature, which is critical for its mechanism .

These properties are essential for determining the appropriate conditions for experimental applications.

Applications

SM-164 has significant potential in various scientific applications:

  1. Cancer Therapy: It is primarily investigated as an anticancer agent due to its ability to induce apoptosis across multiple cancer types including breast, prostate, and colon cancers .
  2. Combination Therapy Studies: Research indicates that combining SM-164 with other therapeutic agents can enhance efficacy against resistant tumors .
  3. Mechanistic Studies: It serves as a valuable tool for studying apoptotic pathways and the role of inhibitors in cancer biology.

The ongoing research into SM-164 underscores its promise as a therapeutic agent in oncology and highlights the need for further clinical evaluation.

Introduction to SM-164 in Cancer Therapeutics

Role of Inhibitor of Apoptosis Proteins (IAPs) in Tumorigenesis and Chemoresistance

Inhibitor of Apoptosis Proteins (IAPs) comprise a family of evolutionarily conserved proteins (including XIAP, cIAP1, cIAP2, and survivin) that function as central regulators of programmed cell death. These proteins are characterized by the presence of at least one baculoviral IAP repeat (BIR) domain and often possess ubiquitin ligase activity via RING domains. IAPs are frequently overexpressed in diverse malignancies (e.g., breast, ovarian, lung, and osteosarcoma), contributing to tumor progression, metastasis, and therapeutic resistance through multiple mechanisms [2] [4] [7].

  • Caspase Inhibition: XIAP (X-linked IAP) is the most potent direct caspase inhibitor, suppressing apoptosis by binding to and neutralizing effector caspases-3 and -7 via its BIR2 domain and initiator caspase-9 via its BIR3 domain. This blockade prevents the execution of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [7] [4].
  • NF-κB Pathway Activation: cIAP1 and cIAP2 act as critical E3 ubiquitin ligases within signaling complexes, such as the TNF receptor complex. They promote K63-linked polyubiquitination of RIPK1, facilitating the activation of canonical NF-κB signaling. This leads to the transcription of pro-survival and anti-apoptotic genes (e.g., c-FLIP, cytokines). cIAP1/2 also constitutively degrade NIK (NF-κB inducing kinase), suppressing non-canonical NF-κB signaling; degradation of cIAPs allows NIK accumulation and non-canonical pathway activation [4] [7] [2].
  • Chemoresistance: By inhibiting caspase activity and promoting survival signaling, elevated IAP levels enable cancer cells to evade apoptosis triggered by cytotoxic chemotherapy (e.g., cisplatin, adriamycin) and radiotherapy. Overexpression correlates with poor prognosis and treatment failure in various cancers [6] [9] [10].

Table 1: Key IAP Family Members and Their Roles in Cancer

IAP ProteinKey Structural DomainsPrimary Mechanisms in CancerImpact on Therapy Resistance
XIAPBIR1, BIR2, BIR3, UBA, RINGDirect inhibition of caspases-3, -7, -9; Ubiquitination of pro-apoptotic proteins.Blocks apoptosis induced by chemo/radiotherapy.
cIAP1/cIAP2BIR, CARD, RINGE3 ligase activity; RIP1 ubiquitination (activates NF-κB); Degrades NIK; Regulates TNF signaling.Promotes survival signaling; inhibits TNFα-mediated apoptosis.
SurvivinSingle BIRChromosomal passenger complex (mitosis); Inhibits caspase-9 (with HBXIP); Stabilizes XIAP.Mitotic defects; inhibits cell death; associated with poor prognosis.

Rationale for Developing Bivalent Smac Mimetics as IAP Antagonists

The endogenous protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases) is released from mitochondria during apoptosis. Its N-terminal AVPI motif binds with high affinity to the BIR2 and BIR3 domains of XIAP, displacing caspases and relieving inhibition. Crucially, SMAC functions as a homodimer, enabling simultaneous engagement with both BIR domains within XIAP or across XIAP molecules, significantly enhancing its antagonistic potency [1] [7] [4].

Early monovalent Smac mimetics, designed to mimic a single AVPI motif, effectively induced degradation of cIAP1/2 but demonstrated limited efficacy in antagonizing XIAP due to their inability to simultaneously engage multiple BIR domains. This limitation translated into modest single-agent pro-apoptotic activity in many cancer cell lines. The structural insight into SMAC's dimeric nature drove the development of bivalent Smac mimetics. These compounds feature two AVPI mimetic pharmacophores linked by a chemical spacer, designed to mimic the geometry and enhanced avidity of dimeric SMAC [1] [7].

Preclinical data strongly supported the bivalent approach:

  • Bivalent mimetics exhibited dramatically higher binding affinity (up to 1000-fold) for XIAP BIR domains compared to monovalent counterparts [1].
  • They demonstrated superior potency in displacing caspases-3, -7, and -9 from XIAP [1] [8].
  • Crucially, while both mono- and bivalent mimetics degrade cIAP1/2, robust TNFα-dependent apoptosis induction requires efficient concurrent antagonism of XIAP. Bivalent mimetics fulfill this requirement [1] [3].

Table 2: Key Advantages of Bivalent vs. Monovalent Smac Mimetics

PropertyMonovalent Smac Mimetics (e.g., SM-122)Bivalent Smac Mimetics (e.g., SM-164)Biological Consequence
XIAP Binding AffinityLow (µM range)Very High (nM range; IC₅₀ ~1.39 nM [8])SM-164 is ~1000x more potent than SM-122 in apoptosis induction.
cIAP1/2 DegradationYesYes (often more rapid/complete)Removes pro-survival signaling, sensitizes to TNFα.
Efficient XIAP AntagonismLimitedPotent (simultaneous BIR2 & BIR3 binding)Critical for relieving caspase inhibition and inducing apoptosis.
Single-agent ApoptosisModest in most cell linesPotent in sensitive cell linesSM-164 can induce tumor regression as monotherapy in vivo.

SM-164: Emergence as a Novel Bivalent Smac Mimetic in Preclinical Research

SM-164 ((3S,3'S,6S,6'S,10aS,10'aS)-N,N'-[1,4-phenylenebis[4,1-butanediyl-1H-1,2,3-triazole-1,4-diyl[(S)-phenylmethylene]]]bis[decahydro-6-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-5-oxo-pyrrolo[1,2-a]azocine-3-carboxamide) is a symmetric, cell-permeable, non-peptide bivalent Smac mimetic developed as a highly potent antagonist of XIAP, cIAP1, and cIAP2 [1] [8]. Its design incorporates two optimized AVPI mimetics linked through a rigid aromatic spacer, enabling high-affinity bivalent engagement with IAPs.

Key preclinical findings established SM-164 as a promising anticancer agent:

  • Mechanism of Action: SM-164 binds with very high affinity (IC₅₀ ~1.39 nM) to the BIR3 domain of XIAP and effectively targets BIR2. It potently induces rapid proteasomal degradation of cIAP1 and cIAP2 [1] [8].
  • Single-agent Efficacy: In vitro, SM-164 demonstrates potent cytotoxicity (nM range) in various cancer cell lines (e.g., breast MDA-MB-231, leukemia HL-60, ovarian SK-OV-3). It activates caspases-3, -7, and -9 and induces PARP cleavage, confirming apoptosis induction. This activity is TNFα-dependent in many contexts, requiring autocrine/paracrine TNFα production triggered by cIAP1/2 degradation [1] [3] [8].
  • In Vivo Antitumor Activity: SM-164 achieves significant tumor growth inhibition and regression in xenograft models. In MDA-MB-231 triple-negative breast cancer models:
  • Intravenous administration (5 mg/kg) induced rapid cIAP1 degradation and apoptosis within tumor tissues.
  • It prevented the establishment and progression of early-stage bone and lung metastases following intracardiac injection of cancer cells.
  • It significantly reduced the progression of established bone and lung metastases, eliminating lung metastases in all treated mice in the early metastasis model [1] [3].
  • Synergy with Conventional Therapies: SM-164 synergizes with death receptor ligands (e.g., TRAIL) and cytotoxic chemotherapies. It overcomes chemoresistance in osteosarcoma by downregulating XIAP:
  • Combined treatment with Adriamycin (ADM) and SM-164 significantly reduced viability and increased apoptosis in U2-OS osteosarcoma cells compared to either agent alone.
  • This combination enhanced caspase-7, -9, -3 activation and PARP cleavage while suppressing XIAP, cIAP1, and survivin expression.
  • XIAP knockdown further potentiated the pro-apoptotic effects of the SM-164 + ADM combination [10].
  • Selectivity: Notably, SM-164 showed potent effects in tumor tissues but caused no significant toxicity in normal mouse tissues in reported studies [1] [3].

Table 3: Summary of Key Preclinical Findings for SM-164

Study ModelTreatmentKey FindingsReference
MDA-MB-231 TNBC Cells (in vitro)SM-164 monotherapyDegrades cIAP1/2; Binds/antagonizes XIAP; Induces TNFα-dependent apoptosis. [1]
MDA-MB-231 Xenograft (in vivo)SM-164 i.v. (5 mg/kg)Induces cIAP1 degradation & apoptosis in tumor; Achieves tumor regression; No toxicity in normal tissues. [1] [3]
Early Metastasis (Mouse)SM-164Prevents establishment of bone/lung mets; Eliminates lung mets (0/8 mice vs. 6/7 controls). [3]
Advanced Metastasis (Mouse)SM-164Reduces progression of established bone/lung mets. [3]
U2-OS Osteosarcoma CellsSM-164 + AdriamycinSynergistic reduction in cell viability & increase in apoptosis; ↓XIAP, cIAP1, survivin; ↑caspases, PARP cleav. [10]
HL-60 Leukemia CellsSM-164 monotherapyPotent apoptosis inducer (IC₅₀ in nM range); Activates caspases-3/-9. [8]

Properties

CAS Number

957135-43-2

Product Name

SM-164

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide

Molecular Formula

C62H84N14O6

Molecular Weight

1121.4 g/mol

InChI

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1

InChI Key

LGYDZXNSSLRFJS-IOQQVAQYSA-N

SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC

Solubility

Soluble in DMSO, not in water

Synonyms

SM 164
SM-164
SM164

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.